N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide
Description
N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide is a synthetic peptide compound It is composed of three amino acids: N-acetyl-L-phenylalanine, D-phenylalanine, and L-histidine
Properties
CAS No. |
62088-05-5 |
|---|---|
Molecular Formula |
C26H30N6O4 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H30N6O4/c1-17(33)30-22(12-18-8-4-2-5-9-18)25(35)32-23(13-19-10-6-3-7-11-19)26(36)31-21(24(27)34)14-20-15-28-16-29-20/h2-11,15-16,21-23H,12-14H2,1H3,(H2,27,34)(H,28,29)(H,30,33)(H,31,36)(H,32,35)/t21-,22-,23+/m0/s1 |
InChI Key |
KUOUOZMXADTZNG-RJGXRXQPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-phenylalanine, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, D-phenylalanine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-histidine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
D-Phenylalanine: An enantiomer of L-phenylalanine with different biological properties.
L-Histidine: An essential amino acid involved in various metabolic processes.
Uniqueness
N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its ability to interact with specific molecular targets makes it valuable in research and therapeutic contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
